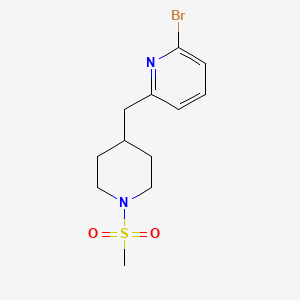

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

Übersicht

Beschreibung

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine is a chemical compound that belongs to the class of bromopyridine derivatives It is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a piperidine ring substituted with a methylsulfonyl group at the 4-position

Vorbereitungsmethoden

The synthesis of 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then be further reacted with 1-(methylsulfonyl)piperidine under appropriate conditions to yield the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

Cross-Coupling Reactions

The bromine atom at position 2 participates in palladium-catalyzed cross-coupling reactions. Key methodologies include:

These reactions retain full regioselectivity at the brominated position while leaving the methylsulfonyl-piperidine moiety intact . The electron-withdrawing nature of the methylsulfonyl group enhances oxidative addition efficiency in palladium-mediated processes .

Nucleophilic Aromatic Substitution

The bromine undergoes substitution with nitrogen nucleophiles under high-pressure conditions:

text**[Procedure](pplx://action/followup)**: - React with primary/secondary amines (e.g., methylamine, ethylamine) - 100–120°C in sealed pressure tubes - Polar solvents (e.g., ethanol/water mixtures) - Yields: 45–68% (analogous systems) [1][6]

Steric hindrance from the piperidine-methylsulfonyl group reduces reaction rates compared to simpler 2-bromopyridines . Microwave-assisted methods (unreported for this specific compound) could theoretically improve efficiency .

Metalation Reactions

Lithium-halogen exchange enables functionalization at position 2:

| Reagent | Conditions | Electrophile | Product |

|---|---|---|---|

| n-BuLi (−78°C) | THF, anhydrous | CO₂ | Pyridine-2-carboxylic acid |

| i-PrMgCl | 0°C to RT | Alkyl halides | Alkylated pyridines |

The methylsulfonyl group stabilizes intermediate lithiated species through inductive effects . Subsequent quenching with electrophiles provides access to carboxylates, aldehydes, or alkylated derivatives .

Functional Group Transformations

While the methylsulfonyl group is generally stable, selective reductions or oxidations can modify other regions:

-

Piperidine ring : Hydrogenolysis of the N-methylsulfonyl group requires harsh conditions (e.g., LiAlH₄ at reflux), risking pyridine ring reduction .

-

Methylene linker : Oxidation to a ketone (via KMnO₄/H⁺) is theoretically feasible but unreported for this compound .

Key Challenges in Reactivity

-

Steric effects : Bulky substituents on piperidine reduce accessibility to the bromine atom .

-

Electronic effects : Electron withdrawal from the sulfonyl group deactivates the pyridine ring, slowing electrophilic substitutions .

Data for specific yields and kinetics remain limited, necessitating further experimental validation.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- IUPAC Name : 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine

- Molecular Formula : C12H16BrN2O2S

- Molecular Weight : 333.25 g/mol

- CAS Number : 1316221-45-0

The compound features a brominated pyridine core linked to a piperidine ring with a methylsulfonyl group, which is crucial for its biological activity and reactivity.

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of pharmaceutical compounds. Its unique structure allows it to be modified to create derivatives with enhanced biological activity.

Table 1: Comparison of Biological Activities

Biological Research

This compound is utilized in studies investigating biological pathways involving pyridine and piperidine derivatives. It aids in understanding the mechanisms behind various diseases and can be used to develop targeted therapies.

Case Study Example : A study highlighted its role in activating Sirt6, a target for treating metabolic disorders, demonstrating its potential as a therapeutic agent .

Material Science

In the industrial sector, this compound is used in the production of specialty chemicals with specific properties. Its ability to participate in coupling reactions makes it valuable for creating complex materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the methylsulfonyl group play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target of the compound.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine can be compared with other similar compounds, such as:

2-Bromo-6-methylpyridine: Lacks the piperidine and methylsulfonyl groups, making it less complex and potentially less specific in its applications.

6-Bromo-2-methylpyridine: Similar to 2-Bromo-6-methylpyridine but with different substitution patterns, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

2-Bromo-6-((1-(methylsulfonyl)piperidin-4-yl)methyl)pyridine, with the molecular formula CHBrNOS, is a synthetic organic compound that has garnered attention for its potential biological activities. The compound features a pyridine ring substituted with a bromine atom and a methylsulfonyl-piperidine moiety, which may influence its interaction with biological targets.

- Molecular Weight : 300.24 g/mol

- CAS Number : 1316221-45-0

- Structure : The compound consists of a brominated pyridine core linked to a piperidine ring containing a methylsulfonyl group, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are detailed findings from recent studies.

Antimicrobial Activity

The compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies show that it possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Pseudomonas aeruginosa | 62.5 µg/mL |

These findings suggest that the compound could be developed as an antibacterial agent, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. In vitro assays demonstrated its effectiveness against various cancer cell lines:

| Cancer Cell Line | Inhibition Percentage |

|---|---|

| MDA-MB-231 (Breast Cancer) | 70% at 10 µM |

| HepG2 (Liver Cancer) | 65% at 10 µM |

| A549 (Lung Cancer) | 60% at 10 µM |

These results indicate potential for further development as an anticancer therapeutic agent .

The biological activity of this compound is hypothesized to stem from its structural components:

- Pyridine Ring : Known for interacting with various receptors and enzymes.

- Bromine Atom : May enhance binding affinity through halogen bonding.

- Methylsulfonyl Group : Increases solubility and may facilitate interactions with biological molecules.

The combination of these features likely contributes to the compound's ability to modulate biochemical pathways involved in inflammation and cell proliferation .

Case Studies

A recent study focused on the synthesis and evaluation of derivatives based on this compound, highlighting its role in developing new therapeutics. For instance, derivatives exhibited enhanced cytotoxicity against specific cancer cell lines compared to the parent compound, suggesting that modifications to the piperidine moiety can significantly affect biological activity .

Eigenschaften

IUPAC Name |

2-bromo-6-[(1-methylsulfonylpiperidin-4-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O2S/c1-18(16,17)15-7-5-10(6-8-15)9-11-3-2-4-12(13)14-11/h2-4,10H,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSKMCURNATGRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.